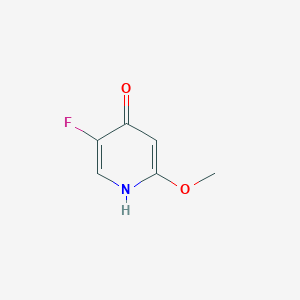

5-Fluoro-2-methoxypyridin-4-ol

Description

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a pyridine derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 4-position. This compound is commercially available with purities ranging from 95% to 98%, as reported by suppliers like Combi-Blocks and CymitQuimica . Its molecular formula is C₆H₆FNO₂, yielding a molecular weight of 143.12 g/mol (calculated from atomic masses: C=72, H=6, F=19, N=14, O₂=32).

The structural uniqueness of this compound lies in the strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy, hydroxyl) groups on the pyridine ring.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLMTIPKJDNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Chloro and iodo analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol) offer heavier halogens for Suzuki or Ullmann coupling reactions . Electron-Donating Groups (e.g., Methoxy, Hydroxyl): Methoxy groups improve solubility in organic solvents, while hydroxyl groups enable hydrogen bonding, critical for receptor interactions in drug design .

Biological Relevance: Fluorinated pyridines and pyrimidines (e.g., 5-fluorouracil) demonstrate that substituent position dictates toxicity and mechanism of action. For instance, fluorination at C5 in pyrimidines inhibits thymidylate synthase, but similar effects in pyridines remain understudied .

Synthetic Utility: Halogenated derivatives (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol) serve as intermediates for further functionalization, whereas amino-substituted analogs (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl) are valuable for coordinating metal catalysts .

Purity Discrepancies :

- This compound is available at 98% (Combi-Blocks) and 95% (CymitQuimica) purity, reflecting supplier-specific synthesis or purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.